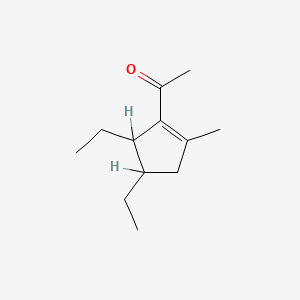![molecular formula C9H8BrN3O2 B13933026 Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate is a heterocyclic compound with a molecular formula of C9H8BrN3O2. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyrazine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[1,5-A]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, and alkoxides are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution: Formation of 6-substituted imidazo[1,5-A]pyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated imidazo[1,5-A]pyrazine derivatives.
Applications De Recherche Scientifique
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and the imidazo[1,5-A]pyrazine ring system play crucial roles in its interaction with biological targets, facilitating binding and activity.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromoimidazo[1,2-A]pyrazine-2-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
6-Bromoimidazo[1,2-A]pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, resulting in different chemical properties and biological activities.
6-Bromoimidazo[1,2-A]pyrazine-3-carboxylic acid: Similar core structure but with a carboxylic acid group, affecting its solubility and reactivity.
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
ethyl 6-bromoimidazo[1,5-a]pyrazine-1-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-6-3-11-7(10)4-13(6)5-12-8/h3-5H,2H2,1H3 |
Clé InChI |
VFJKUMLCNZDFAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=NC(=CN2C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



